2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide
Description
2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group at the 1-position and an acetamide moiety linked to a 4-methoxyphenethyl group at the 2-position. This structure combines sulfonamide and acetamide functionalities, which are common in pharmaceuticals targeting enzymes, receptors, or ion channels. The 4-fluorophenyl group enhances metabolic stability and binding affinity, while the 4-methoxyphenethyl moiety may influence lipophilicity and pharmacokinetics .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-29-20-9-5-17(6-10-20)13-14-24-22(26)16-19-4-2-3-15-25(19)30(27,28)21-11-7-18(23)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWPCGWEBVSLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of:
- Piperidine ring : A six-membered nitrogen-containing ring that serves as a scaffold for biological interactions.
- Sulfonyl group : Enhances reactivity and stability.
- 4-Fluorophenyl group : Increases binding affinity due to the electronegative fluorine atom.
- Acetamide moiety : Contributes to the overall pharmacological profile.
Molecular Formula
Molecular Weight
Approximately 420.5 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, which can modulate signaling pathways related to neurological functions and other therapeutic areas.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Neurological Effects : Investigations into its effects on neurotransmitter systems are ongoing, with implications for treating disorders such as depression or anxiety.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell growth in vitro | |
| Enzyme Inhibition | Potential to inhibit specific metabolic enzymes | |
| Neurological Effects | Modulation of neurotransmitter pathways |
Study 1: Antitumor Activity
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant inhibition of tumor cell lines. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.
Study 2: Neurological Pathways
Research focusing on the effects of this compound on serotonin receptors revealed promising results in modulating receptor activity, suggesting potential applications in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features of Analogs
Key structural analogs are compared based on:
Core ring system (piperidine, piperazine, or other heterocycles).
Sulfonyl group substituents (e.g., 4-fluorophenyl, 4-methylphenyl).
Acetamide-linked groups (e.g., phenethyl, aryl).
Table 1: Structural Comparison of Selected Analogs
Functional and Pharmacological Insights
While pharmacological data for the target compound is absent in the evidence, structural analogs provide clues:
- Piperazine vs. Piperidine Cores : Piperazine rings (e.g., ) enhance solubility due to additional nitrogen atoms, whereas piperidine cores (target compound) may improve membrane permeability .
- Sulfonyl Substituents : 4-Fluorophenyl groups (target compound) increase electronegativity and resistance to oxidative metabolism compared to 4-methylphenyl () or 4-chlorophenyl (W-15) groups .
- Acetamide Modifications : The 4-methoxyphenethyl group in the target compound and compound 20a () may enhance receptor binding through aromatic stacking, as seen in GPR139 agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
